Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate
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Overview
Description
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of phenylacetic acid and contains both chloro and fluoro substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate typically involves the esterification of 2-chloro-2-(4-fluoro-2-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-chloro-2-(4-fluoro-2-methylphenyl)acetic acid.
Reduction: Formation of 2-chloro-2-(4-fluoro-2-methylphenyl)methanol.
Scientific Research Applications
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-methylphenyl)acetate
Uniqueness
Methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-chloro-2-(4-fluoro-2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-5-7(12)3-4-8(6)9(11)10(13)14-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDGKQCTJCZZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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